molecular formula C8H6N4O8 B14701688 p-Bis(dinitromethyl)benzene CAS No. 24239-79-0

p-Bis(dinitromethyl)benzene

Cat. No.: B14701688
CAS No.: 24239-79-0
M. Wt: 286.16 g/mol
InChI Key: KMRRAUKINNGJAR-UHFFFAOYSA-N
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Description

1,4-Bis(dinitromethyl)benzene is an organic compound with the molecular formula C8H6N4O8 It is a derivative of benzene, where two dinitromethyl groups are attached to the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(dinitromethyl)benzene typically involves the nitration of p-xylene. The process begins with the formation of p-xylene, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the dinitromethyl groups at the 1 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production methods for 1,4-bis(dinitromethyl)benzene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dinitromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrobenzoic acid, while reduction can produce 1,4-bis(aminomethyl)benzene .

Scientific Research Applications

1,4-Bis(dinitromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-bis(dinitromethyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with various biological and chemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(dinitromethyl)benzene
  • 1,2-Bis(dinitromethyl)benzene
  • 1,4-Dinitrobenzene

Uniqueness

1,4-Bis(dinitromethyl)benzene is unique due to the specific positioning of the dinitromethyl groups, which imparts distinct chemical and physical properties. Compared to other similar compounds, it has a higher energy content and different reactivity patterns, making it particularly valuable in the development of energetic materials .

Properties

CAS No.

24239-79-0

Molecular Formula

C8H6N4O8

Molecular Weight

286.16 g/mol

IUPAC Name

1,4-bis(dinitromethyl)benzene

InChI

InChI=1S/C8H6N4O8/c13-9(14)7(10(15)16)5-1-2-6(4-3-5)8(11(17)18)12(19)20/h1-4,7-8H

InChI Key

KMRRAUKINNGJAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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